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molecular formula C17H14O5 B191105 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one CAS No. 24160-14-3

3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Cat. No. B191105
M. Wt: 298.29 g/mol
InChI Key: VFZIJLPRJAQGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05247102

Procedure details

14.4 g (0.05 mole) of 2,4-dihydroxy-phenyl-(3',4'-dimethoxy-benzyl)-ketone are reacted with 10.5 g (0.07 mole) ethyl-orthoformate in 10 ml of dimethyl-formamide in the presence of 1 ml morpholine. The reaction mixture is maintained at 80°-85° C., and in the second hour a solid precipitates. After 6 hours 1OO ml of chloroform are added to the mixture, the precipitated substance is filtered and dried. 7-hydroxy-3',4'-dimethoxy-isoflavone is obtained.
Name
2,4-dihydroxy-phenyl-(3',4'-dimethoxy-benzyl)-ketone
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
ethyl-orthoformate
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
OC1C=C(O)C=C[C:3]=1[CH:9]([C:20]([CH:22]([C:33]1[CH:38]=CC(O)=CC=1O)[C:23]1C=CC(OC)=[C:25]([O:31]C)[CH:24]=1)=[O:21])[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([O:18][CH3:19])[CH:11]=1.C([O:43]C([O-])[O-])C.N1CCOCC1>CN(C)C=O>[OH:31][C:25]1[CH:24]=[C:23]2[C:22]([C:20](=[O:21])[C:9]([C:10]3[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([O:18][CH3:19])[CH:11]=3)=[CH:3][O:43]2)=[CH:33][CH:38]=1

Inputs

Step One
Name
2,4-dihydroxy-phenyl-(3',4'-dimethoxy-benzyl)-ketone
Quantity
14.4 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(C1=CC(=C(C=C1)OC)OC)C(=O)C(C1=CC(=C(C=C1)OC)OC)C1=C(C=C(C=C1)O)O
Name
ethyl-orthoformate
Quantity
10.5 g
Type
reactant
Smiles
C(C)OC([O-])[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is maintained at 80°-85° C.
CUSTOM
Type
CUSTOM
Details
in the second hour a solid precipitates
ADDITION
Type
ADDITION
Details
After 6 hours 1OO ml of chloroform are added to the mixture
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the precipitated substance is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C(C(=COC2=C1)C1=CC(=C(C=C1)OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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